5-Chloro-2-methoxynicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Chloro-2-methoxynicotinaldehyde often involves complex chemical reactions. For example, the synthesis of formaldehyde from methanol on oxygen-predosed surfaces has been studied, showing the conversion of methanol to methoxy and the subsequent reactions leading to formaldehyde (Leibsle et al., 1994). While not directly related to 5-Chloro-2-methoxynicotinaldehyde, these studies provide insights into the types of chemical processes that might be involved in its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Chloro-2-methoxynicotinaldehyde has been determined through various spectroscopic techniques. For instance, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated using X-ray analysis, showing orthorhombic crystals and providing detailed structural information (Özay et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 5-Chloro-2-methoxynicotinaldehyde or similar compounds can be complex. Research on the chemical degradation products of lignin and humic substances, for example, includes the synthesis and structural verification of chlorinated aldehydes, which share some functional groups with 5-Chloro-2-methoxynicotinaldehyde (Hyötyläinen, 1994).
Physical Properties Analysis
Understanding the physical properties of 5-Chloro-2-methoxynicotinaldehyde involves studying its crystal structure, thermal stability, and other characteristics. The synthesis, growth, structure, and characterization of similar compounds, such as 5-chloro-3-methoxy-4-hydroxybenzaldehyde, have been investigated, revealing their suitability for certain applications due to their physical properties (Nagapandiselvi, 2021).
Chemical Properties Analysis
The chemical properties of 5-Chloro-2-methoxynicotinaldehyde can be inferred from studies on similar compounds. Research on the infrared spectroscopy of the mass 31 cation, including protonated formaldehyde and methoxy, provides insights into the chemical behavior and reactivity of these molecules, which is relevant for understanding the chemical properties of 5-Chloro-2-methoxynicotinaldehyde (Mosley et al., 2012).
Scientific Research Applications
Bioanalytical Method Development : A bioanalytical method was developed to accurately quantify 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in mouse plasma and whole blood, aiding pharmacokinetic evaluations (Zalavadia, 2016).
Chemosensor for Cadmium : A study characterized 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for Cd2+, useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Pharmaceutical Manufacturing : A scalable industrial process was developed for producing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Environmental Assessments : The kinetics of chromium reduction to chromium oxide are important in environmental assessments, with reactivity influenced by the electron-donating character of substituents (Elovitz & Fish, 1994).
Antibacterial Activity : A compound, 10-methoxy-4,8-dinitro-6H-benzothieno[2,3-c]chromen-6-one, was synthesized with promising antibacterial activity against several bacterial strains (Havaldar et al., 2004).
Chemistry of Methoxychlor Derivatives : Methoxychlor derivatives, including chlorine-free compounds like diethyl acetal of 2,2-bis(p-hydroxyphenylacetaldehyde), were prepared via alkaline dehydrohalogenation (Baarschers & Vukmanich, 1986).
Antimicrobial Activity of Schiff Bases : Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one showed good antibacterial and antifungal activity, particularly those with chloro and methoxy groups (Patel & Patel, 2011).
Solubility Studies : The solubility and activity coefficients of 5-chlorovanillin and 4-chloroguaiacol in water were explored over a range of temperatures (Larachi et al., 2000).
properties
IUPAC Name |
5-chloro-2-methoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSYYGNBUZYVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544004 | |
Record name | 5-Chloro-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxynicotinaldehyde | |
CAS RN |
103058-88-4 | |
Record name | 5-Chloro-2-methoxy-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103058-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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